molecular formula C22H28O8S2 B1433758 (3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate CAS No. 1023815-74-8

(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate

Cat. No.: B1433758
CAS No.: 1023815-74-8
M. Wt: 484.6 g/mol
InChI Key: QFXYVIUEQYBCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate” is a chemical compound with the CAS Number: 1023815-74-8. It has a molecular weight of 484.59 . The compound is white to yellow in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H28O8S2/c1-17-5-9-19 (10-6-17)31 (23,24)29-15-21 (13-22 (14-21,27-3)28-4)16-30-32 (25,26)20-11-7-18 (2)8-12-20/h5-12H,13-16H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Sulfonation Reactions in Organic Synthesis

  • Sulfonation in Silacyclobutane Series : Sulfonation reactions involving silacyclobutanes have been studied, demonstrating the versatility of sulfonation agents like sulfur trioxide in producing sultones and sulfonates from silacyclobutane derivatives. These reactions highlight the role of sulfonation in synthesizing organometallic compounds with potential applications in materials science and organic synthesis (Dubac, Mazerolles, Lesbre, & Joly, 1970).

Photocatalytic Applications

  • Photoacid Generators : Research on sulfonated oximes, particularly those derived from acenaphthenequinone and benzil, explores their utility as photoacid generators. These compounds, upon irradiation, decompose to release sulfonic acids, offering potential applications in the development of polymer resists used in the semiconductor industry (Plater, Harrison, & Killah, 2019).

Antioxidant and Antimicrobial Agents

  • Quinazolones as Antioxidants : The synthesis and evaluation of quinazolones with sulfonate groups have demonstrated their effectiveness as antioxidants and corrosion inhibitors. These compounds, particularly those with specific substitutions, show high antioxidant activity, suggesting their potential in enhancing the performance and lifespan of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).

Polymer Chemistry

  • ATRP Initiator Efficiency : Studies on the efficiency of tosyl chloride as an initiator in atom transfer radical polymerization (ATRP) processes have provided insights into the mechanistic pathways and by-products of polymerization reactions. This research underscores the role of sulfonyl chloride derivatives in polymer chemistry, particularly in initiating polymerization reactions to create polymers with specific properties (Gurr, Mills, Qiao, & Solomon, 2005).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

[3,3-dimethoxy-1-[(4-methylphenyl)sulfonyloxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O8S2/c1-17-5-9-19(10-6-17)31(23,24)29-15-21(13-22(14-21,27-3)28-4)16-30-32(25,26)20-11-7-18(2)8-12-20/h5-12H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXYVIUEQYBCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC(C2)(OC)OC)COS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate
Reactant of Route 2
Reactant of Route 2
(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate
Reactant of Route 3
Reactant of Route 3
(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate
Reactant of Route 4
Reactant of Route 4
(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate
Reactant of Route 5
(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate
Reactant of Route 6
Reactant of Route 6
(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.